
Bis((9S)-10,11-dihydro-9-hydroxy-6'-methoxycinchonanium) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, antiarrhythmic, and analgesic effects. The compound is derived from cinchonine, a natural alkaloid found in the bark of cinchona trees.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate typically involves the following steps:
Extraction of Cinchonine: Cinchonine is extracted from the bark of cinchona trees using solvents like ethanol or methanol.
Hydrogenation: The extracted cinchonine undergoes hydrogenation to form 10,11-dihydrocinchonine.
Hydroxylation: The 10,11-dihydrocinchonine is then hydroxylated to introduce a hydroxyl group at the 9th position.
Methoxylation: The hydroxylated compound is further methoxylated to introduce a methoxy group at the 6’ position.
Sulphation: Finally, the compound is treated with sulfuric acid to form the sulphate salt.
Industrial Production Methods
Industrial production of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract cinchonine.
Catalytic Hydrogenation: Employing catalysts like palladium or platinum for efficient hydrogenation.
Controlled Hydroxylation and Methoxylation: Using precise reaction conditions to ensure high yield and purity.
Sulphation: Utilizing industrial-grade sulfuric acid for the final step.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides for methoxylation or hydroxylation.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of fully reduced cinchonine derivatives.
Substitution: Formation of various substituted cinchonine compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a chiral catalyst in asymmetric synthesis.
Analytical Chemistry: Employed in chiral separation techniques.
Biology
Antimalarial Research: Studied for its potential to treat malaria.
Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.
Medicine
Antiarrhythmic Agent: Used in the development of drugs for heart rhythm disorders.
Analgesic Research: Explored for its pain-relieving properties.
Industry
Pharmaceuticals: Utilized in the synthesis of various drugs.
Agrochemicals: Studied for its potential use in pest control.
Mécanisme D'action
The mechanism of action of Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to therapeutic effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Cinchonidine: Similar structure but different stereochemistry.
Quinidine: Used as an antiarrhythmic agent.
Uniqueness
Bis((9S)-10,11-dihydro-9-hydroxy-6’-methoxycinchonanium) sulphate is unique due to its specific hydroxyl and methoxy substitutions, which confer distinct pharmacological properties compared to other cinchona alkaloids.
Propriétés
Numéro CAS |
85909-61-1 |
|---|---|
Formule moléculaire |
C40H50N4O8S |
Poids moléculaire |
746.9 g/mol |
Nom IUPAC |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(7-methoxyquinolin-1-ium-1-yl)methanol;sulfate |
InChI |
InChI=1S/2C20H25N2O2.H2O4S/c2*1-3-14-13-21-10-8-16(14)11-19(21)20(23)22-9-4-5-15-6-7-17(24-2)12-18(15)22;1-5(2,3)4/h2*3-7,9,12,14,16,19-20,23H,1,8,10-11,13H2,2H3;(H2,1,2,3,4)/q2*+1;/p-2/t2*14?,16?,19?,20-;/m11./s1 |
Clé InChI |
YVDWDYSYZHOPBP-XMHNCSIISA-L |
SMILES isomérique |
COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2[C@@H](C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |
SMILES canonique |
COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.COC1=CC2=C(C=CC=[N+]2C(C3CC4CCN3CC4C=C)O)C=C1.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





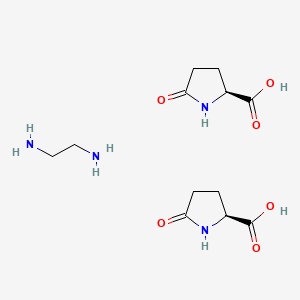

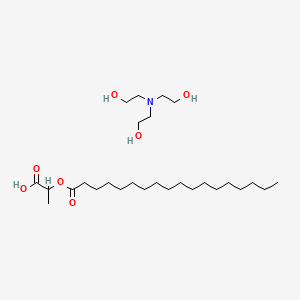
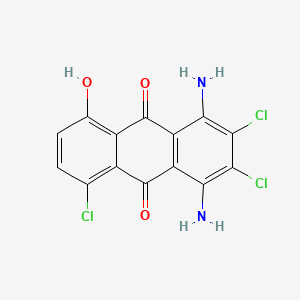


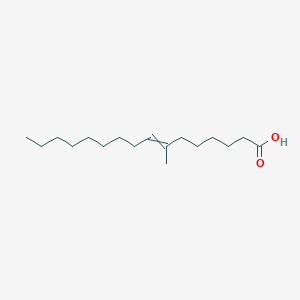
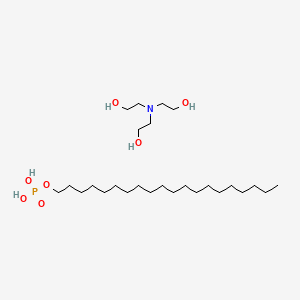

![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)

